molecular formula C13H9Cl B109886 2-Chlorofluorene CAS No. 2523-44-6

2-Chlorofluorene

Cat. No.: B109886
CAS No.: 2523-44-6
M. Wt: 200.66 g/mol
InChI Key: FCPAQNZCCWBDSY-UHFFFAOYSA-N
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Description

2-Chlorofluorene is an organic compound with the molecular formula C₁₃H₉Cl and a molecular weight of 200.664 g/mol . It is a derivative of fluorene, where one of the hydrogen atoms on the aromatic ring is replaced by a chlorine atom. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorofluorene can be synthesized through several methods. One common method involves the chlorination of fluorene. The reaction typically takes place in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions often include elevated temperatures and the use of a solvent like carbon tetrachloride or dichloromethane to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The process may also include purification steps such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chlorofluorene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction occurs preferentially at the 7-position of the fluorene ring.

    Oxidation: this compound can be oxidized to form 2-chlorofluorenone, a compound with a ketone functional group.

    Reduction: Reduction of this compound can lead to the formation of this compound derivatives with reduced aromaticity.

Common Reagents and Conditions

    Chlorinating Agents: Chlorine gas, sulfuryl chloride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products

    2-Chloro-7-acetylfluorene: Formed through acetylation.

    2-Chlorofluorenone: Formed through oxidation.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chlorofluorene involves its interaction with various molecular targets and pathways. In biological systems, it can undergo metabolic activation to form reactive intermediates that may interact with cellular macromolecules, leading to potential toxic effects. The specific pathways and molecular targets depend on the context of its use and the biological system .

Comparison with Similar Compounds

Similar Compounds

    2-Bromofluorene: Similar to 2-chlorofluorene but with a bromine atom instead of chlorine.

    2-Fluorofluorene: Contains a fluorine atom instead of chlorine.

    2-Iodofluorene: Contains an iodine atom instead of chlorine.

Uniqueness

This compound is unique due to its specific reactivity and the types of derivatives it can form. The presence of the chlorine atom influences its chemical behavior, making it distinct from its bromine, fluorine, and iodine analogs. This uniqueness is reflected in its applications in organic synthesis, material science, and biological studies.

Properties

IUPAC Name

2-chloro-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPAQNZCCWBDSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179889
Record name Fluorene, 2-chloro- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2523-44-6
Record name 2-Chloro-9H-fluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2523-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorofluorene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002523446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorofluorene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97412
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fluorene, 2-chloro- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLOROFLUORENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595GHW9NNV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common chemical reactions involving 2-chlorofluorene and its derivatives?

A3: Research has shown that electrophilic aromatic substitution reactions occur preferentially at the 7-position of this compound. For instance, acetylation of this compound yields 2-chloro-7-acetylfluorene. [] This reactivity pattern allows for the synthesis of various 7-substituted this compound derivatives, including 2-chloro-7-vinylfluorene. [] This understanding of the reactivity of this compound is valuable for designing synthetic routes to access a wider range of structurally diverse compounds.

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